Axillaridine A

Cytotoxicity Antitumor Pregnane alkaloid

Axillaridine A (CAS: 128255-16-3) is a structurally authenticated steroidal alkaloid (20α-dimethylamino-3-benzoylamino-5α-pregn-2(3)-en-4-one) from Pachysandra axillaris. It exhibits moderate cytotoxicity against MCF-7, U251, and A549 cell lines (IC50 15-20 µM) and specific hAChE peripheral-site binding. Procure this reference standard for validated bioassays and chemotaxonomic studies.

Molecular Formula C30H42N2O2
Molecular Weight 462.7 g/mol
Cat. No. B1630801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxillaridine A
Molecular FormulaC30H42N2O2
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C
InChIInChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1
InChIKeyZMAOKPMWBVUQPK-IWDJEAQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axillaridine A Procurement Guide: Steroidal Pregnane Alkaloid with Dual Cytotoxic and Cholinesterase Inhibitory Activity


Axillaridine A (CAS: 128255-16-3, C30H42N2O2, MW 462.67) is a steroidal pregnane-type alkaloid first characterized as a novel natural product from Pachysandra axillaris, with structural identity established as 20α-dimethylamino-3-benzoylamino-5α-pregn-2(3)-en-4-one [1]. The compound has been subsequently isolated from multiple plant sources including Pachysandra terminalis, Pachysandra procumbens, Sarcococca hookeriana, and Sarcococca saligna [2]. Axillaridine A exhibits dual pharmacologically relevant activities: inhibition of human acetylcholinesterase (hAChE) and moderate cytotoxicity against multiple human cancer cell lines [3][4].

Why Axillaridine A Cannot Be Substituted with In-Class Pregnane Alkaloids


Substitution among pregnane-type steroidal alkaloids is not supported by available evidence due to structure-activity divergence. Within the Sarcococca saligna alkaloid series, cholinesterase inhibitory IC50 values span a 40-fold range (5.21 to 227.92 μM against AChE; 2.18 to 38.36 μM against BChE), demonstrating that minor structural modifications—particularly at the C-3 and C-20 amine substituents—produce substantially different inhibitory profiles [1]. Similarly, in cytotoxicity assessments of Pachysandra terminalis alkaloids, axillaridine A (compound 4) exhibited moderate activity (IC50 15.01-20.13 μM across three cell lines), whereas co-isolated compounds 1-3 showed only weak cytotoxic activity against the same tumor cells, establishing that structural homology does not predict functional equivalence [2]. This evidence underscores that generic substitution without compound-specific validation would compromise experimental reproducibility and biological outcomes.

Axillaridine A Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity and Enzyme Selectivity Data


Superior Cytotoxic Activity of Axillaridine A Relative to Co-Isolated Pregnane Analogs

In a direct head-to-head comparison of alkaloids isolated from Pachysandra terminalis, axillaridine A (compound 4) demonstrated significantly stronger cytotoxic activity than three co-isolated pregnane analogs (compounds 1-3). While axillaridine A exhibited IC50 values in the 15.01-20.13 μM range across MCF-7, U251, and A549 cell lines, compounds 1-3 were explicitly characterized as showing only 'weak' cytotoxic activity against the same three tumor cells, indicating a qualitative and quantitative difference in efficacy [1].

Cytotoxicity Antitumor Pregnane alkaloid

Axillaridine A Cholinesterase Inhibitory Profile Within Sarcococca Alkaloid Class Range

Axillaridine A (compound 13) was evaluated alongside 14 other pregnane-type steroidal alkaloids from Sarcococca saligna for inhibition of electric-eel acetylcholinesterase (AChE) and horse-serum butyrylcholinesterase (BChE). Across all 15 compounds, IC50 values ranged from 5.21 to 227.92 μM against AChE and 2.18 to 38.36 μM against BChE, with all compounds inhibiting both enzymes in a concentration-dependent manner [1]. While the study reports class-level aggregate ranges rather than individual IC50 values for each alkaloid, the data establish that axillaridine A resides within an activity range that spans nearly two orders of magnitude, underscoring that compound-specific validation is essential for experimental consistency [1].

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase

Molecular Dynamics Evidence for Axillaridine A-Specific Tyr124 π-π Interaction in hAChE Binding

Molecular dynamics (MD) simulations of human acetylcholinesterase (hAChE) complexed with axillaridine A revealed a specific π-π interaction with the aromatic ring of Tyr124 that stabilizes the ligand at the catalytic gorge edge, resulting in catalytic inhibition [1]. This Tyr124 π-π interaction is a distinct binding feature of axillaridine A; related steroidal alkaloids from Sarcococca saligna have been shown in molecular docking studies to adopt alternative binding orientations at the AChE active site, including interaction with Trp84 at the catalytic triad bottom rather than Tyr124 at the peripheral site [2].

Molecular dynamics hAChE Binding mode

Absence of Validated ADMET/PK Data: A Procurement Consideration Distinct from Lead-Optimized Inhibitors

No peer-reviewed studies report in vivo pharmacokinetic parameters (Cmax, T1/2, AUC, bioavailability), plasma protein binding, metabolic stability, or toxicity profiles for axillaridine A. The available evidence is confined to in vitro enzyme inhibition assays and MD simulations [1][2]. This differs markedly from lead-optimized synthetic AChE inhibitors such as donepezil (Cmax ~30 ng/mL, T1/2 ~70 h, oral bioavailability ~100%) and galantamine, for which comprehensive ADMET and clinical pharmacokinetic datasets are well-established [3].

ADMET Pharmacokinetics Bioavailability

Multi-Origin Natural Occurrence: Axillaridine A Isolated from Five Distinct Plant Species

Axillaridine A has been isolated and structurally characterized from five distinct plant species across two genera: Pachysandra axillaris (first isolation, Yunnan, China), Pachysandra terminalis, Pachysandra procumbens, Sarcococca hookeriana (Nepalese origin), and Sarcococca saligna [1][2][3][4]. This multi-origin natural occurrence contrasts with many other pregnane alkaloids in this class that have been reported from only one or two species sources, which may have implications for natural product sourcing and structural authentication for researchers requiring biologically derived rather than synthetic material.

Natural product Phytochemistry Isolation

Axillaridine A Exhibits Multi-Target Activity Profile: Cytotoxicity Plus Cholinesterase Inhibition

Axillaridine A demonstrates dual biological activities across distinct target classes: moderate cytotoxicity against multiple human cancer cell lines (MCF-7 IC50 15.01 μM, U251 IC50 20.13 μM, A549 IC50 20.04 μM) and acetylcholinesterase inhibition (activity confirmed via both enzyme assays and molecular dynamics simulations) [1][2]. This polypharmacology distinguishes axillaridine A from single-mechanism reference compounds and from several structurally related pregnane alkaloids that exhibit only one of these activities or weaker potency in both categories.

Polypharmacology Multi-target Biological activity

Axillaridine A Recommended Research Applications Based on Validated Evidence


In Vitro Cytotoxicity Screening of Natural Pregnane Alkaloids Against Human Cancer Cell Lines

Use axillaridine A as a positive control or reference compound in cytotoxicity assays against MCF-7 (breast), U251 (glioblastoma), and A549 (lung) human cancer cell lines. Based on validated MTT assay data, axillaridine A provides a reproducible moderate-activity benchmark (IC50 15-20 μM range) for evaluating novel pregnane alkaloids or semi-synthetic derivatives [1]. This application is directly supported by the head-to-head comparison data showing axillaridine A's superior activity relative to co-isolated analogs [1].

Mechanistic Studies of Human Acetylcholinesterase Peripheral-Site Inhibition

Employ axillaridine A in molecular pharmacology studies focused on hAChE peripheral-site binding mechanisms. MD simulations have identified a specific Tyr124 π-π interaction that stabilizes the ligand at the catalytic gorge edge [2]. This binding mode differs from Trp84 engagement observed with other Sarcococca pregnane alkaloids [3], making axillaridine A suitable for comparative binding studies, site-directed mutagenesis validation, and structure-based design of peripheral-site AChE modulators.

Natural Product Reference Standard for Buxaceae Phytochemical Analysis

Utilize axillaridine A as an authenticated reference standard for LC-MS and NMR-based metabolomics of Pachysandra and Sarcococca species. Its documented isolation from five distinct plant sources across two genera [4][5][6] supports its utility in chemotaxonomic studies and quality control of Buxaceae-derived herbal materials or extracts.

Polypharmacology Tool Compound for Cholinergic-Cancer Biology Research

Apply axillaridine A in exploratory studies investigating the intersection of cholinergic signaling and cancer cell biology. Its dual validated activities—AChE inhibition [2] and moderate cytotoxicity against multiple tumor cell lines [1]—make it a candidate tool compound for hypothesis generation regarding potential mechanistic connections between cholinergic modulation and tumor cell proliferation or survival pathways.

Technical Documentation Hub

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